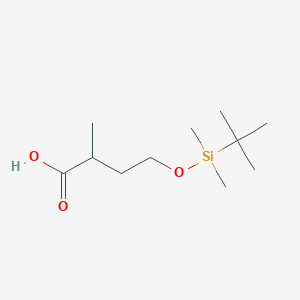
Tetrabutylammonium 2-formylbenzene-1,4-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylammonium 2-formylbenzene-1,4-disulfonate is a chemical compound with the molecular formula C23H40NO7S2 and a molecular weight of 506.69 g/mol . It is known for its unique structure, which includes a tetrabutylammonium cation and a 2-formylbenzene-1,4-disulfonate anion. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylammonium 2-formylbenzene-1,4-disulfonate typically involves the reaction of tetrabutylammonium hydroxide with 2-formylbenzene-1,4-disulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylammonium 2-formylbenzene-1,4-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
Tetrabutylammonium 2-formylbenzene-1,4-disulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Mecanismo De Acción
The mechanism of action of tetrabutylammonium 2-formylbenzene-1,4-disulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in chemical reactions, facilitating the transformation of substrates into desired products. Its unique structure allows it to participate in various chemical processes, making it a valuable tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to tetrabutylammonium 2-formylbenzene-1,4-disulfonate include:
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium hydrogen sulfate
Uniqueness
This compound is unique due to its specific structure, which includes both a tetrabutylammonium cation and a 2-formylbenzene-1,4-disulfonate anion. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C39H76N2O7S2 |
|---|---|
Peso molecular |
749.2 g/mol |
Nombre IUPAC |
2-formylbenzene-1,4-disulfonate;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.C7H6O7S2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h2*5-16H2,1-4H3;1-4H,(H,9,10,11)(H,12,13,14)/q2*+1;/p-2 |
Clave InChI |
UWIGXVQQPJFEAB-UHFFFAOYSA-L |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13685506.png)






![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)

![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)

![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)
